3'-(Dodecyloxy)acetanilide
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Overview
Description
3’-(Dodecyloxy)acetanilide is an organic compound with the molecular formula C20H33NO2 and a molecular weight of 319.492 g/mol It is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a dodecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Dodecyloxy)acetanilide typically involves the reaction of acetanilide with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Acetanilide+Dodecyl Bromide→3’-(Dodecyloxy)acetanilide
Industrial Production Methods
While specific industrial production methods for 3’-(Dodecyloxy)acetanilide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3’-(Dodecyloxy)acetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3’-(Dodecyloxy)acetanilide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-(Dodecyloxy)acetanilide involves its interaction with specific molecular targets. The dodecyloxy group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function. This can influence various cellular processes, including signal transduction and membrane protein activity.
Comparison with Similar Compounds
Similar Compounds
- 3’-(Decyloxy)acetanilide
- 3’-(Octadecyloxy)acetanilide
- 2’-(Dodecyloxy)acetanilide
- 3’-(Tetradecyloxy)acetanilide
Uniqueness
3’-(Dodecyloxy)acetanilide is unique due to its specific dodecyloxy group, which imparts distinct physicochemical properties. Compared to its analogs with shorter or longer alkyl chains, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry.
Properties
CAS No. |
70743-68-9 |
---|---|
Molecular Formula |
C20H33NO2 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
N-(3-dodecoxyphenyl)acetamide |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-12-16-23-20-15-13-14-19(17-20)21-18(2)22/h13-15,17H,3-12,16H2,1-2H3,(H,21,22) |
InChI Key |
RPRONSUYPNUFEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
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